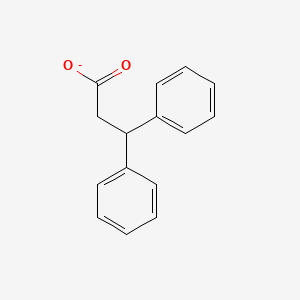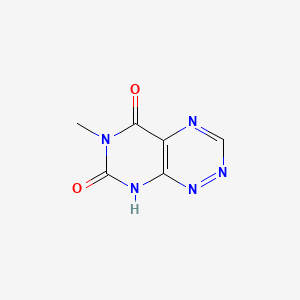
Reumycin
説明
Reumycin is an antibiotic . It is derived from the metabolic products of Streptomyces fradiae . It is a complex comprised of three components, neomycin A, B, and C . Neomycin B, also known as framycetin, is the most active component of the complex and neomycin C is the isomer of neomycin B .
Synthesis Analysis
A special procedure was developed for obtaining this compound labeled with 14C nuclei in position 3 . The initial radioactive compound for the synthesis was 14C-formaldehyde . The general sequence of reaction stages was the same as described previously , beginning with the interaction between methylhydrazinouracil (I) and formaldehyde with a hydrazone formation .Molecular Structure Analysis
The molecular structure of this compound was determined using low temperature spectroscopy and UV spectroscopy . The chemical formula of this compound is C6H5N5O2 . Its exact mass is 179.04 and its molecular weight is 179.140 .Chemical Reactions Analysis
The complete conversion of alkylthis compound into this compound was checked by TLC . Diethylamine and ethanol were distilled off by heating in vacuum .Physical And Chemical Properties Analysis
The molecular structure of this compound, an antitumor antibiotic, was determined using low temperature spectroscopy and UV spectroscopy, with its pKa determined in aqueous medium .科学的研究の応用
1. Antitumor Antibiotic Properties
Reumycin, recognized as an antitumor antibiotic, has been the subject of various studies exploring its antineoplastic activity. For instance, a study focusing on 35 glial tumors of varying malignancy degrees showed that 71.5% of these gliomas were sensitive to this compound, and in a heterotransplantation test under the kidney capsule in mice, 75% of tumors proved to be this compound-sensitive. This sensitivity varied, with inhibited growth of heterotransplants ranging from 27-75% (Romodanov, Semenova, & Oleinik, 1991). Another similar study confirmed these findings, highlighting the importance of testing individual tumor sensitivity to this compound (Sa, Semenov, & Oleĭnik, 1991).
2. Pharmacokinetics and Binding Properties
The pharmacokinetics of this compound have been studied in patients with tumors of the brain and kidneys, showing that this compound's pharmacokinetics are nonlinear and can be depicted by a three- or two-compartmental model. This nonlinearity is attributed to the saturation of antibiotic binding to blood plasma proteins. Notably, about 20-40% of the intact antibiotic is excreted with the urine unchanged, indicating a significant role of extrarenal excretion (Firsov, Geodakian, Lichinitser, & Via, 1985).
3. Molecular Structure and Properties
The molecular structure and physicochemical properties of this compound have been analyzed using IR and electron spectroscopy. This research provides insights into the isolated molecules of this compound and their interaction mechanisms. The pKa of this compound in an aqueous medium was determined using UV spectroscopy, contributing to the understanding of its chemical behavior (Sheina, Esipov, Ivanov, & Stepanian, 1987).
4. Reduction Products and Their Structures
The study of the reduction products of this compound, specifically the 6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione, reveals how the asym-triazine ring undergoes reduction and ring-opening. This research, utilizing physicochemical methods like UV, IR, and PMR spectroscopy, aids in understanding this compound’s interactions and possible transformations in various environments (Esipov, Klyuev, Saburova, & Adanin, 2004).
作用機序
Reumycin is an aminoglycoside antibiotic that displays bactericidal activity against gram-negative aerobic bacilli and some anaerobic bacilli where resistance has not yet arisen . It is generally not effective against gram-positive bacilli and anaerobic gram-negative bacilli . It mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria .
Safety and Hazards
Reumycin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
6-methyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c1-11-5(12)3-4(9-6(11)13)10-8-2-7-3/h2H,1H3,(H,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLAXLPOOMLVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198223 | |
| Record name | Reumycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5016-18-2 | |
| Record name | 6-Methylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5016-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reumycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005016182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reumycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Reumycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REUMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94S395MFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-But-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B1239969.png)
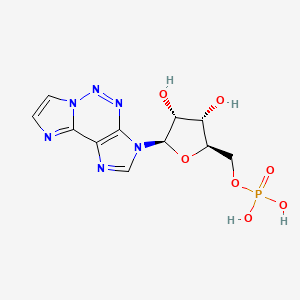
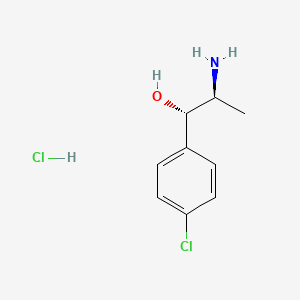
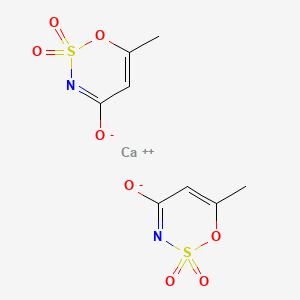
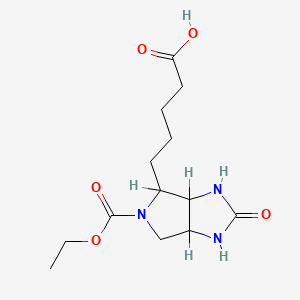

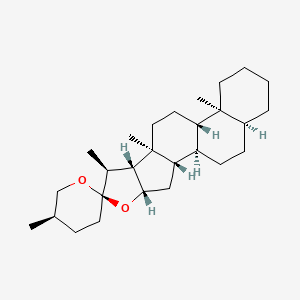

![[(E)-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B1239983.png)
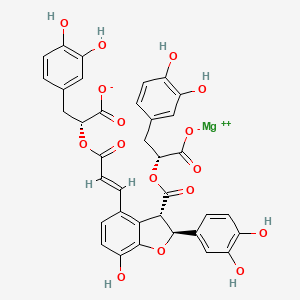
![(E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1239986.png)
